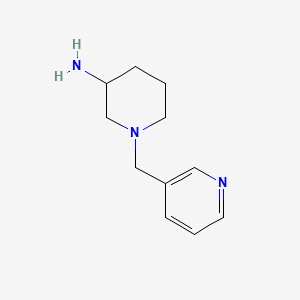

1-(Pyridin-3-ylmethyl)piperidin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Pyridin-3-ylmethyl)piperidin-3-amine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various related pyridine and piperidine derivatives, which are important in medicinal chemistry due to their potential biological activities and applications in drug development. For instance, pyridine and piperidine rings are often found in compounds with antimalarial activity , and as ligands in coordination chemistry , which can exhibit interesting photoluminescent properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including reductive amination, amide hydrolysis, and N-alkylation . For example, the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, starts from 2-amino-4-methylpyridine and involves chlorination and condensation with piperidine . Similarly, the synthesis of 3-(pyrrolidin-1-yl)piperidine is achieved through catalytic hydrogenation of pyrrolylpyridine . These methods could potentially be adapted for the synthesis of "1-(Pyridin-3-ylmethyl)piperidin-3-amine".

Molecular Structure Analysis

The molecular structures of related compounds are often confirmed using techniques such as 1H NMR, 19F NMR, ESI-MS, and X-ray single crystal diffraction . For instance, the crystal structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine shows that the benzothiazol and imidazol rings are planar with a specific dihedral angle, and the piperidin ring adopts a chair conformation . These techniques could be employed to analyze the molecular structure of "1-(Pyridin-3-ylmethyl)piperidin-3-amine".

Chemical Reactions Analysis

The chemical reactions involving pyridine and piperidine derivatives can be complex and are influenced by the substituents on the rings. For example, the complexation of a pyridine derivative with ZnCl2 leads to a compound that exhibits a phase transition and changes in photoluminescent properties . The reactivity of "1-(Pyridin-3-ylmethyl)piperidin-3-amine" would likely be influenced by the presence of the amine group and its potential for forming bonds with other chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine and piperidine derivatives can vary widely. For instance, some compounds exhibit supercooling and phase transitions , while others have specific receptor binding affinities, which are important for their potential use as pharmaceuticals . The properties of "1-(Pyridin-3-ylmethyl)piperidin-3-amine" would need to be determined experimentally, but it is likely that the compound would have properties suitable for further investigation in medicinal chemistry due to the presence of the pyridine and piperidine moieties.

Wissenschaftliche Forschungsanwendungen

Chemosensor for Metal Ions

A bis(pyridine-2-ylmethyl)amine derivative was developed as a chemosensor for metal ions, particularly Cu2+. It shows significant colorimetric and fluorescent changes upon binding of Cu2+, making it a potential chemosensor in aqueous solutions and mammalian cells (Zheng et al., 2016).

Biomimetic Iron(III) Complexes

Iron(III) complexes of N3O and N3O2 donor ligands, including derivatives of bis(pyrid-2-ylmethyl)amine, have been studied as functional models for intradiol-cleaving catechol dioxygenases. These complexes show potential in mimicking the enzymatic activity of natural dioxygenases (Sundaravel et al., 2011).

Synthesis of CGRP Receptor Antagonists

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, a substructure in CGRP receptor antagonists, was synthesized using methods that might involve similar chemical structures. This demonstrates the compound's relevance in medicinal chemistry, particularly in the development of receptor antagonists (Leahy et al., 2012).

Construction of Helical Silver(I) Coordination Polymers

Unsymmetrical bis(pyridyl) ligands, closely related to 1-(Pyridin-3-ylmethyl)piperidin-3-amine, have been used to construct helical silver(I) coordination polymers. These polymers have potential applications in materials science and molecular engineering (Zhang et al., 2013).

Synthesis of Piperazine-2,6-dione Derivatives

The condensation of iminodiacetic acid with various amines, including pyridin-3-ylmethanamine, has been used to synthesize piperazine-2,6-dione derivatives. These compounds were evaluated for anticancer activity, highlighting their potential in pharmaceutical research (Kumar et al., 2013).

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Eigenschaften

IUPAC Name |

1-(pyridin-3-ylmethyl)piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-11-4-2-6-14(9-11)8-10-3-1-5-13-7-10/h1,3,5,7,11H,2,4,6,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJBZNCNRSNSXCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CN=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)piperidin-3-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Isopropylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327008.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)